5-(Perfluoroethyl)picolinonitrile
Overview
Description
5-(Perfluoroethyl)picolinonitrile is a chemical compound with the molecular formula C8H3F5N2. . This compound is part of the picolinonitrile family, which is known for its diverse chemical reactivity and utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Perfluoroethyl)picolinonitrile typically involves the introduction of a perfluoroethyl group to a picolinonitrile core. One common method is the copper-mediated perfluoroalkylation of heteroaryl bromides. This reaction uses copper catalysts and perfluoroalkylating agents under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Perfluoroethyl)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: Common in the presence of nucleophiles.
Oxidation and Reduction Reactions: Depending on the reagents and conditions used.
Common Reagents and Conditions
Copper Catalysts: Used in perfluoroalkylation reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For respective oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Perfluoroethyl)picolinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Perfluoroethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system involved. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)picolinonitrile
- 6-(Trifluoromethyl)picolinonitrile
- 3-(Trifluoromethyl)picolinonitrile
Uniqueness
5-(Perfluoroethyl)picolinonitrile is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties compared to its trifluoromethyl counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5N2/c9-7(10,8(11,12)13)5-1-2-6(3-14)15-4-5/h1-2,4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJPQAVPOXNSEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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